molecular formula C18H19N3O5 B5768148 (1Z)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

(1Z)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No.: B5768148
M. Wt: 357.4 g/mol
InChI Key: WUMYJUFLFMXWON-UHFFFAOYSA-N
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Description

(1Z)-N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 2,3-dimethylphenoxyacetic acid: This can be achieved through the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 2,3-dimethylphenoxyacetic acid is then acetylated using acetic anhydride to form the corresponding acetyl derivative.

    Coupling with 4-nitrophenylamine: The acetylated product is reacted with 4-nitrophenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or nitrophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy or nitrophenyl derivatives.

Scientific Research Applications

(1Z)-N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenoxyacetic acid: A precursor in the synthesis of the target compound.

    4-Nitrophenylamine: Another precursor used in the coupling reaction.

    Dichloroanilines: Compounds with similar aromatic structures but different substituents.

Uniqueness

(1Z)-N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,3-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-4-3-5-16(13(12)2)25-11-18(22)26-20-17(19)10-14-6-8-15(9-7-14)21(23)24/h3-9H,10-11H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMYJUFLFMXWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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